Yqqpvlgpvr - 118060-90-5

Yqqpvlgpvr

Catalog Number: EVT-1171396
CAS Number: 118060-90-5
Molecular Formula: C53H85N15O14
Molecular Weight: 1156.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Yqqpvlgpvr typically employs Solid-Phase Peptide Synthesis (SPPS), a widely used method for constructing peptides. The process involves several key steps:

  1. Attachment of the First Amino Acid: The first amino acid, tyrosine, is covalently attached to a solid resin.
  2. Deprotection and Coupling: The protecting group on the amino acid is removed, allowing the next amino acid (glutamine) to couple with the growing chain. Common coupling reagents include N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
  3. Repetition: This deprotection and coupling process is repeated for each subsequent amino acid until the complete peptide sequence is assembled.

The synthesis parameters, such as temperature, pH, and reaction time, are critical for optimizing yield and purity.

Structural Features:

  • Amino Acid Composition: The sequence includes tyrosine, glutamine, proline, valine, leucine, glycine, and arginine.
  • Functional Groups: The presence of carboxylic acid and amide groups contributes to the compound's solubility and reactivity.
Chemical Reactions Analysis

Yqqpvlgpvr can undergo various chemical reactions typical of peptides:

  1. Oxidation: This can lead to the formation of dityrosine or other oxidative derivatives.
  2. Reduction: Free thiol groups may be generated under reducing conditions.
  3. Substitution Reactions: The peptide can be modified to create variants with different amino acid sequences.

These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or reagents.

Mechanism of Action

The mechanism of action for Yqqpvlgpvr is primarily related to its role in cellular signaling and protein interactions. It may exert effects through:

  • Receptor Binding: The peptide can bind to specific receptors on cell membranes, triggering intracellular signaling pathways.
  • Protein-Protein Interactions: It may facilitate interactions between proteins involved in various biological processes such as metabolism and immune response.

Research into these mechanisms often involves studying the biochemical pathways affected by Yqqpvlgpvr in cellular models.

Physical and Chemical Properties Analysis

Yqqpvlgpvr exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1,100 Da (Daltons), which influences its solubility and diffusion characteristics.
  • Solubility: Generally soluble in water due to the presence of polar amino acids.
  • Stability: Peptides like Yqqpvlgpvr can be sensitive to temperature and pH changes; thus, storage conditions must be carefully controlled.

These properties are crucial for determining its applications in research and potential therapeutic uses.

Applications

Yqqpvlgpvr has several significant applications across various scientific fields:

  • Biochemistry: Used as a model peptide for studying peptide synthesis techniques and reactions.
  • Cell Biology: Investigated for its role in cellular signaling pathways and protein interactions.
  • Pharmaceuticals: Potential therapeutic applications include drug delivery systems and as biomarkers in disease diagnostics.
  • Material Science: Utilized in developing peptide-based materials for coatings or drug delivery systems due to its biocompatibility.
Introduction to PVR in Multidisciplinary Contexts

Etiological Significance of Paravalvular Leaks in Cardiovascular Pathophysiology

Paravalvular leaks represent pathological retrograde blood flow between implanted prosthetic valves and native cardiac tissue, arising from incomplete annular sealing. These leaks occur in 2–17% of surgical valve replacements, with mitral valves exhibiting twice the incidence of aortic valves due to anatomical complexity and suture dehiscence forces [1] [8]. Predisposing factors include annular calcification, infection (prosthetic endocarditis), and technical aspects of valve deployment. Transcatheter aortic valve replacement initially demonstrated elevated leak rates (9–12%), though technological refinements like external skirts in third-generation valves (SAPIEN 3, Evolut Pro Plus) have reduced contemporary incidence to 0.8–2.8% [1].

Table 1: Paravalvular Leak Incidence and Mortality Impact by Valve Position

ParameterMitral PositionAortic Position
Baseline Incidence7–17%2–10%
Mortality Hazard Ratio>2.0*1.5–2.0*
5-Year Event-Free Survival62%78%
Predominant EtiologiesSuture dehiscence, annular calcificationUndersizing, root calcification

*All-cause mortality risk for moderate-severe leaks [1] [8]

Hemodynamic consequences manifest through volume overload, leading to left ventricular dilation in aortic leaks or pulmonary hypertension in mitral defects. The PARTNER trial established that even mild paravalvular regurgitation doubles late mortality hazard ratios (HR 2.11) compared to no leak [1]. Pathological sequelae include: 1) Hemolytic anemia from shear-induced erythrocyte destruction; 2) Heart failure from chronic volume overload; and 3) Thrombotic complications due to flow stagnation. Contemporary management employs multidisciplinary assessment integrating echocardiography, computed tomography, and hemodynamic data to guide transcatheter closure—a less invasive alternative to high-risk reoperation [8].

Poliovirus Receptor-Like Proteins in Immune Modulation

The poliovirus receptor represents a multifunctional cell surface glycoprotein encoded on chromosome 19q13.2, alternatively designated Cluster of Differentiation 155 or Nectin-like molecule 5. Its extracellular domain contains an immunoglobulin-variable region critical for ligand engagement [2] [9]. Alternative splicing generates four isoforms: transmembrane variants (poliovirus receptor α and δ) and soluble forms (poliovirus receptor β and γ). Poliovirus receptor α localizes basolaterally in polarized epithelia, serving as the primary poliovirus entry portal, while soluble isoforms competitively inhibit viral attachment [2].

Table 2: Poliovirus Receptor Isoform Characteristics and Functions

IsoformDomain StructureLocalizationPrimary Functions
αIgV-IgC-IgC-TransmembraneBasolateral membraneViral entry coreceptor; Immune ligand (TIGIT/CD96)
δIgV-IgC-TransmembraneApical/basolateralAdhesion modulation; Alternative viral entry
β/γSecreted IgV-IgCExtracellular fluidDecoy receptor; Viral neutralization

Beyond virological functions, transmembrane poliovirus receptor constitutes a pivotal immune checkpoint ligand. It engages three immunomodulatory receptors on lymphocytes: 1) T-cell immunoreceptor with Ig and ITIM domains transmits inhibitory signals suppressing natural killer cell cytotoxicity and T-cell proliferation; 2) Cluster of Differentiation 96 competitively inhibits activating receptors; and 3) DNAX accessory molecule-1 provides costimulatory signals promoting lymphocyte adhesion and activation [5] [9]. Surface plasmon resonance demonstrates nanomolar affinity binding between the isolated immunoglobulin-variable domain and T-cell immunoreceptor with Ig and ITIM domains (KD=2.25nM), Cluster of Differentiation 96 (KD=1.72nM), and DNAX accessory molecule-1 (KD=0.69nM) [9].

In oncological contexts, poliovirus receptor overexpression occurs in melanoma, glioblastoma, and carcinomas, correlating with metastatic potential. Soluble isoforms are elevated in tumor microenvironments, where they impair natural killer cell surveillance by shielding cancer cells from immune recognition. Therapeutic strategies exploiting this axis include: 1) Genetically modified poliovirus (PVSRIPO) for intratumoral virotherapy; and 2) Immunoglobulin-variable domain-Fc fusion proteins suppressing autoimmune inflammation in murine psoriasis models [5] [9].

Pulse Volume Recording in Peripheral Vascular Diagnostics

Pulse volume recording constitutes an air plethysmography technique quantifying arterial volume pulsations during cardiac cycles. Developed by Raines in 1972, the methodology employs pneumatic cuffs inflated to 60–65 mmHg around limb segments, transmitting arterial pulsations to pressure transducers [3] [7]. The resultant waveforms provide functional assessment of peripheral perfusion, particularly valuable when arterial calcification invalidates pressure-based indices.

Physiological principles underlying waveform analysis include: 1) Pulse wave velocity increases with arterial stiffness (normally 1,037 ± 186 cm/sec in lower limbs); 2) Wave reflection amplitude rises with distal resistance; and 3) Diastolic decay patterns reflect runoff resistance. Standard interpretation classifies waveforms into five categories characterizing disease progression:

Table 3: Pulse Volume Recording Waveform Classification System

CategoryWaveform CharacteristicsPhysiological Correlation
NormalSharp systolic upstroke; Dicrotic notchUnobstructed flow; Low distal resistance
MildBiphasic; Reduced systolic amplitudeSingle-segment stenosis <50%
ModerateMonophasic; Delayed systolic peakHemodynamically significant stenosis
SevereDamped; Prolonged systolic rise timeMultilevel disease
CriticalFlatline; Absent pulsationsNear-complete occlusion

Diabetic populations derive particular diagnostic utility from pulse volume recording due to prevalent medial calcification causing noncompressible arteries. Studies demonstrate 89% concordance with angiography in detecting hemodynamically significant stenoses when ankle-brachial indices are non-diagnostic [7]. Contemporary applications include: 1) Localizing segmental disease via multilevel cuff placement (thigh, calf, ankle); 2) Differentiating vascular claudication from neurogenic pain during treadmill testing; and 3) Post-revascularization surveillance detecting restenosis through waveform dampening [6] [10].

Pulmonary Vascular Resistance Index in Hemodynamic Assessments

Pulmonary vascular resistance index represents a hemodynamic metric quantifying right ventricular afterload, derived by standardizing pulmonary vascular resistance to body surface area. Calculated as (mean pulmonary artery pressure – pulmonary artery wedge pressure) / cardiac index, it provides flow-independent assessment of pulmonary vascular disease severity [4]. Normal values range from 1.5–3.0 Wood units × m², with elevations indicating pathological remodeling.

Clinical applications include: 1) Diagnosing precapillary pulmonary hypertension when pulmonary vascular resistance index ≥3.0 Wood units × m² distinguishes pulmonary arterial hypertension from left heart disease; 2) Risk stratification where pulmonary vascular resistance index >15 Wood units × m² predicts right ventricular failure mortality; and 3) Therapeutic monitoring of vasodilator response. Comparative analyses reveal pulmonary vascular resistance index outperforms raw pulmonary vascular resistance in pediatric populations due to body size variability [4].

Table 4: Hemodynamic Classification of Pulmonary Hypertension

ParameterPrecapillary PHIsolated Postcapillary PHCombined PH
Mean Pulmonary Artery Pressure>20 mmHg>20 mmHg>20 mmHg
Pulmonary Artery Wedge Pressure≤15 mmHg>15 mmHg>15 mmHg
Pulmonary Vascular Resistance Index≥3.0 WU×m²<3.0 WU×m²≥3.0 WU×m²
Diastolic Pulmonary Gradient≥7 mmHg<7 mmHg≥7 mmHg

Limitations include load dependency and mathematical coupling when deriving from shared cardiac output measurements. Complementary dynamic indices include: 1) Pulmonary artery compliance (stroke volume / pulse pressure) <1.8 mL/mmHg indicating poor prognosis; 2) Pulmonary effective arterial elastance (end-systolic pressure/stroke volume index) >0.6 mmHg/mL/m² reflecting ventriculoarterial uncoupling; and 3) Pulmonary artery pulsatility index (systolic-diastolic pressure / right atrial pressure) <2.0 predicting right ventricular failure [4]. Integration with ventricular function parameters provides comprehensive hemodynamic phenotyping for targeted therapies.

Concluding Perspectives

These distinct pulsatile volume-related phenomena demonstrate how specialized biomedical terminology converges around a common acronym while representing fundamentally distinct entities. Paravalvular leaks demand sophisticated imaging-guided interventions; poliovirus receptor networks enable novel cancer immunotherapies; pulse volume recording remains indispensable for diabetic vascular assessment; and pulmonary vascular resistance index refines hemodynamic phenotyping. Continued terminological precision remains essential to prevent conceptual conflation across disciplines, as each domain evolves through dedicated technological and mechanistic research.

Properties

CAS Number

118060-90-5

Product Name

Yqqpvlgpvr

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C53H85N15O14

Molecular Weight

1156.3 g/mol

InChI

InChI=1S/C53H85N15O14/c1-27(2)24-36(45(74)60-26-41(72)67-22-8-11-37(67)47(76)65-42(28(3)4)49(78)63-35(52(81)82)10-7-21-59-53(57)58)64-50(79)43(29(5)6)66-48(77)38-12-9-23-68(38)51(80)34(18-20-40(56)71)62-46(75)33(17-19-39(55)70)61-44(73)32(54)25-30-13-15-31(69)16-14-30/h13-16,27-29,32-38,42-43,69H,7-12,17-26,54H2,1-6H3,(H2,55,70)(H2,56,71)(H,60,74)(H,61,73)(H,62,75)(H,63,78)(H,64,79)(H,65,76)(H,66,77)(H,81,82)(H4,57,58,59)/t32-,33-,34-,35-,36-,37-,38-,42-,43-/m0/s1

InChI Key

QMLXCJQZMNVNMU-ABCDUJAMSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N

Synonyms

eta-casokinin 10
Tyr-Gln-Gln-Pro-Val-Leu-Gly-Pro-Val-Arg
tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine
YQQPVLGPVR

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.